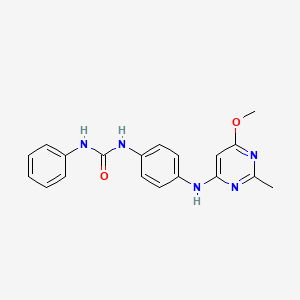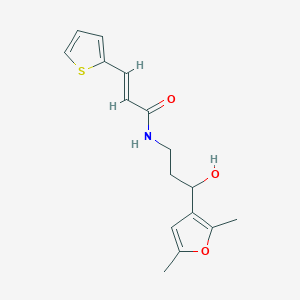
(E)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)acrylamide, commonly known as DMF-THPA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Additionally, this paper will explore future directions for research on DMF-THPA.
Aplicaciones Científicas De Investigación
DMF-THPA has shown promising results in a variety of scientific research applications. One area of research where DMF-THPA has shown potential is in the treatment of cancer. Studies have shown that DMF-THPA can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
Another area of research where DMF-THPA has shown potential is in the treatment of inflammatory diseases. Studies have shown that DMF-THPA can reduce inflammation by inhibiting the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of diseases such as rheumatoid arthritis and multiple sclerosis.
Mecanismo De Acción
The mechanism of action of DMF-THPA is not fully understood, but studies have suggested that it acts by inhibiting the activity of certain enzymes, such as histone deacetylases and protein tyrosine phosphatases. By inhibiting these enzymes, DMF-THPA can alter gene expression and signaling pathways, leading to the observed biological effects.
Biochemical and Physiological Effects
DMF-THPA has been shown to have a variety of biochemical and physiological effects. Studies have shown that DMF-THPA can induce apoptosis in cancer cells, reduce inflammation, and modulate immune responses. Additionally, DMF-THPA has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DMF-THPA for lab experiments is that it has been shown to have a relatively low toxicity profile. Additionally, DMF-THPA can be easily synthesized in the lab, making it a readily available compound for research purposes. However, one limitation of DMF-THPA is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Direcciones Futuras
There are many potential future directions for research on DMF-THPA. One area of research that warrants further investigation is the potential use of DMF-THPA in combination with other drugs for the treatment of cancer. Additionally, more research is needed to fully understand the mechanism of action of DMF-THPA and to identify potential targets for its therapeutic effects. Finally, more research is needed to explore the potential use of DMF-THPA in the treatment of other diseases, such as inflammatory bowel disease and Alzheimer's disease.
Conclusion
In conclusion, DMF-THPA is a novel compound that has shown promising results in a variety of scientific research applications. While its mechanism of action is not fully understood, studies have suggested that it acts by inhibiting certain enzymes and altering gene expression and signaling pathways. DMF-THPA has potential therapeutic applications in the treatment of cancer and inflammatory diseases, and future research is needed to fully understand its potential and identify new applications.
Métodos De Síntesis
DMF-THPA is synthesized through a multi-step process that involves the reaction of 2,5-dimethylfuran-3-carboxaldehyde with thiophene-2-carboxylic acid, followed by a series of reactions that result in the formation of DMF-THPA. The synthesis of DMF-THPA is a complex process that requires expertise in organic chemistry and specialized equipment.
Propiedades
IUPAC Name |
(E)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-11-10-14(12(2)20-11)15(18)7-8-17-16(19)6-5-13-4-3-9-21-13/h3-6,9-10,15,18H,7-8H2,1-2H3,(H,17,19)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJZLJXVSMTYIG-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C=CC2=CC=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)/C=C/C2=CC=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

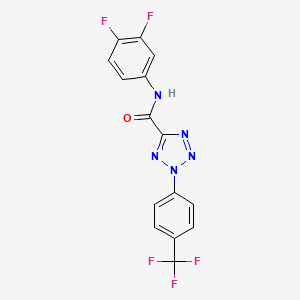
![(E)-4-(Dimethylamino)-N-[(3-methoxy-1,2-oxazol-5-yl)methyl]but-2-enamide](/img/structure/B2379817.png)

![[4-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)phenyl]dimethylamine](/img/structure/B2379822.png)
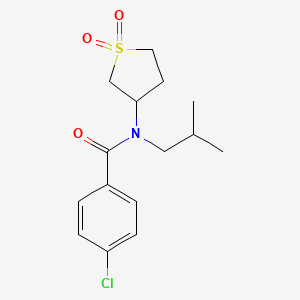

![3-chloro-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2379826.png)
![2-[(2,4-Difluorophenoxy)methyl]benzohydrazide](/img/structure/B2379827.png)

![1-(2,6-dimethylmorpholino)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2379831.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2379833.png)
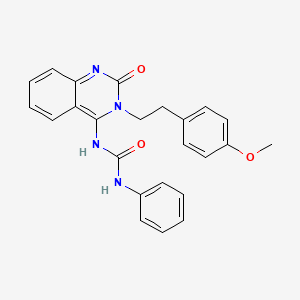
![N-[4-(acetylamino)phenyl]-1-(4-fluorophenyl)-1H-indazole-3-carboxamide](/img/structure/B2379838.png)
